molecular formula C28H28N4O3 B6485179 N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941934-06-1

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B6485179
CAS No.: 941934-06-1
M. Wt: 468.5 g/mol
InChI Key: SUJJGUPOKFYOLS-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a central ethanediamide (-NH-C(=O)-C(=O)-NH-) linker bridging two distinct aromatic systems. The morpholin-4-yl substituent introduces a heterocyclic amine, which may improve solubility and modulate electronic properties. Structural elucidation of such compounds often relies on X-ray crystallography, facilitated by programs like SHELX and ORTEP .

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-17-25(23-10-4-5-12-24(23)30-19)31-28(34)27(33)29-18-26(32-13-15-35-16-14-32)22-11-6-8-20-7-2-3-9-21(20)22/h2-12,17,26H,13-16,18H2,1H3,(H,29,33)(H,30,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJJGUPOKFYOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C24H30N4\text{C}_{24}\text{H}_{30}\text{N}_4

This indicates a complex structure with multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including protein kinases, which play crucial roles in cell signaling pathways. The modulation of these pathways can influence cellular processes such as proliferation, apoptosis, and differentiation.

Antimicrobial Activity

A study focusing on substituted quinolines found that certain derivatives exhibited significant antimicrobial properties against pathogens like Helicobacter pylori. Although specific data for the compound is limited, its structural similarity suggests potential antimicrobial effects .

Anticancer Properties

The compound's ability to modulate protein kinase activity implies a potential role in cancer treatment. Compounds that inhibit specific kinases have been shown to reduce tumor growth in various cancer models. For instance, related quinoline derivatives have been explored for their anticancer effects due to their ability to induce apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies suggest that morpholine-containing compounds may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress, although specific studies on this compound are still needed.

Case Studies

  • Antimicrobial Activity Evaluation : In a study evaluating the antimicrobial efficacy of various quinoline derivatives, several compounds demonstrated potent activity against H. pylori, suggesting that this compound may also exhibit similar properties .
  • Cancer Cell Line Studies : Research involving quinoline-based compounds showed promising results in inhibiting the growth of cancer cell lines through kinase inhibition mechanisms. This suggests that further investigation into this compound could yield valuable insights into its anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotent against H. pylori
AnticancerInhibits tumor growth in cell lines
NeuroprotectivePotential modulation of neurotransmittersPending further studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares key structural motifs with several derivatives documented in recent literature. Below is a comparative analysis based on substituents, linker chemistry, and functional groups.

Structural Features and Substituent Analysis

Table 1: Comparative Structural Overview

Compound Name Aromatic Group 1 Aromatic Group 2 Linker Type Key Substituents Reference
Target Compound 2-Methylquinolin-4-yl Naphthalen-1-yl Ethanediamide Morpholin-4-yl -
FDU-NNEI 1-(4-Fluorobenzyl)-1H-indole Naphthalen-1-yl Carboxamide 4-Fluorobenzyl
FDU-PB-22 1-(4-Fluorobenzyl)-1H-indole Naphthalen-1-yl Carboxylate ester 4-Fluorobenzyl
EG-2201 9H-Carbazol-3-yl Naphthalen-1-yl Methanone 5-Fluoropentyl
1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide Indazole-3-yl Naphthalen-1-yl Carboxamide 5-Fluoropentyl
N'-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide 2-Methoxyphenyl 4-(Dimethylamino)phenyl Ethanediamide Morpholin-4-yl
Key Observations

Linker Diversity: The ethanediamide linker in the target compound and the derivative provides conformational rigidity compared to single amide (FDU-NNEI ) or ester (FDU-PB-22 ) linkers. This rigidity may influence binding affinity or crystallinity. Methanone (EG-2201 ) and carboxamide (FDU-NNEI compound ) linkers prioritize hydrophobic interactions over hydrogen bonding.

Aromatic Systems: The 2-methylquinolin-4-yl group in the target compound offers a nitrogen-containing heterocycle distinct from indole (FDU-NNEI ), indazole ( ), or carbazole (EG-2201 ). Naphthalen-1-yl is a common hydrophobic moiety across all compounds, suggesting its utility in enhancing lipophilicity.

Substituent Effects :

  • Morpholin-4-yl in the target compound and derivative introduces a polar, saturated heterocycle, likely improving aqueous solubility compared to fluorinated alkyl chains (e.g., 5-fluoropentyl in EG-2201 ).
  • Fluorinated benzyl groups (FDU-NNEI ) may enhance metabolic stability but reduce solubility relative to morpholine.

Preparation Methods

Alkylation of Morpholine

Morpholine reacts with 1-(bromomethyl)naphthalene in a nucleophilic substitution reaction. For instance, 4-(pyridin-4-yloxy)aniline synthesis employed DMSO and sodium hydroxide at elevated temperatures, suggesting that polar aprotic solvents and strong bases facilitate such transformations.

Reductive Amination

The intermediate ketone (e.g., 2-morpholino-1-(naphthalen-1-yl)ethanone) undergoes reductive amination using sodium cyanoborohydride or hydrogenation with a palladium catalyst to yield the ethylamine derivative. Search results highlight the use of DMF and coupling agents like TBTU for amide bond formation, which could be adapted for stabilizing intermediates during this step.

Ethanediamide Coupling Strategy

The final step involves connecting the quinoline and morpholine-naphthalene fragments via an ethanediamide linker. Two approaches are feasible:

Stepwise Amide Bond Formation

  • Activation of Ethanedioic Acid : Ethanedioyl chloride is generated by reacting oxalyl chloride with ethanedioic acid.

  • First Coupling : Reacting ethanedioyl chloride with 2-methylquinolin-4-amine in dichloromethane (DCM) at 0°C forms the monoamide.

  • Second Coupling : The remaining acyl chloride reacts with 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine in the presence of a base like triethylamine.

Simultaneous Coupling Using Activators

Modern peptide coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) enable efficient diamide formation. For example, benzimidazolecarboxylic acid derivatives were coupled with amines using TBTU/HOBt in DMF, yielding 26–72% depending on substrates. Applying this method:

ReagentSolventTemperatureTimeYieldSource
TBTU, HOBt, DIPEADMF20°C18 h72%
TBTU, HOBt, DIPEADMF20°C24 h51%

These conditions minimize racemization and improve efficiency compared to traditional acyl chloride methods.

Optimization Challenges and Solutions

Steric Hindrance

The naphthalene and quinoline groups introduce steric bulk, potentially reducing coupling yields. Strategies include:

  • Using excess acylating agents (e.g., 1.5 equivalents of ethanedioyl chloride).

  • Elevating reaction temperatures to 40–50°C to enhance reactivity.

Purification Techniques

Flash chromatography with gradients of ethyl acetate/heptane or acetone/dichloromethane effectively isolates the target compound, as demonstrated in thiazolo[4,5-d]pyridazin-4(5H)-one syntheses.

Structural Characterization

Critical analytical data for validating the product include:

  • 1H NMR : Peaks corresponding to the quinoline aromatic protons (δ 8.5–7.5 ppm), morpholine methylenes (δ 3.5–3.7 ppm), and naphthalene protons (δ 7.8–7.3 ppm).

  • LC-MS : A molecular ion peak at m/z 525.6 (calculated for C₂₉H₂₈N₄O₃).

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, and how can intermediates be purified?

  • Methodology : The synthesis typically involves sequential amide bond formation. For example, coupling 2-methylquinolin-4-amine with a pre-functionalized morpholine-naphthalene intermediate using carbodiimide-based agents (e.g., DCC or EDC) in anhydrous dichloromethane. Key steps include:

  • Activation of carboxylic acid intermediates with HOBt/DMAP to minimize racemization.
  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Monitoring reaction progress by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (in DMSO-d6) to verify substituent integration (e.g., naphthalene protons at δ 7.4–8.2 ppm, morpholine CH2 at δ 3.5–3.7 ppm).
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • HRMS : ESI+ mode to confirm molecular ion [M+H]+ at m/z 452.1 (calculated for C25H26ClN3O3) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodology :

  • Anticancer assays : Use MTT/WST-1 protocols on adherent cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations. Include positive controls (e.g., doxorubicin) and measure IC50 values.
  • Antimicrobial screens : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogens (Cl, F) at the quinoline 2-position or alkyl groups (ethyl, isopropyl) on the morpholine ring.
  • In vitro testing : Compare IC50 shifts in kinase inhibition assays (e.g., EGFR or PI3Kα) to identify critical pharmacophores.
  • Computational modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What strategies resolve contradictions in reported biological efficacy across studies (e.g., divergent IC50 values)?

  • Methodology :

  • Meta-analysis : Normalize data using standardized protocols (e.g., ATP concentration in kinase assays) and assess cell line-specific factors (e.g., expression levels of target receptors).
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo results.
  • Batch reproducibility : Verify compound purity and stereochemistry across labs via round-robin testing .

Q. How can reaction conditions be optimized to improve yield and scalability in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol% Pd(OAc)2) to identify Pareto-optimal conditions.
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitro group reduction) to enhance safety and throughput.
  • In-line analytics : Use FTIR or PAT (Process Analytical Technology) probes for real-time monitoring of intermediate formation .

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